BT18

Descripción general

Descripción

BT18 es un compuesto que imita la función del factor neurotrófico derivado de la línea celular glial. Ha mostrado efectos significativos en el receptor de la familia del factor neurotrófico derivado de la línea celular glial GFRα1 y la tirosina quinasa receptora RET RetA

Métodos De Preparación

BT18 se puede sintetizar a través de una serie de reacciones químicas. La ruta de síntesis implica el uso de reactivos y condiciones específicas para lograr el producto deseado. La preparación de this compound típicamente involucra los siguientes pasos :

Reacción de materiales de partida: El paso inicial involucra la reacción de materiales de partida específicos bajo condiciones controladas.

Purificación: El producto bruto se purifica utilizando técnicas como la cromatografía para obtener el compuesto puro.

Caracterización: El producto final se caracteriza utilizando varias técnicas analíticas para confirmar su estructura y pureza.

Los métodos de producción industrial para this compound pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de sistemas automatizados y tecnologías avanzadas puede mejorar la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

BT18 experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución . Algunos reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Oxidación: this compound se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución que involucran this compound se pueden llevar a cabo utilizando nucleófilos o electrófilos bajo condiciones apropiadas.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de this compound puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

Cancer Therapy

BT18 has demonstrated significant anticancer activity, particularly against colon and breast cancer cell lines.

-

Cell Line Studies :

- In vitro studies using MTT assays showed that this compound exhibited a percentage inhibition of 55.8% against EGFR tyrosine kinase, indicating its potential as an anticancer agent. In comparison, other derivatives like BT19 and BT20 also showed notable activity, with BT20 surpassing standard treatments such as methotrexate .

- Mechanism of Action :

Environmental Biotechnology

This compound is also derived from Rhodobacter sp., which produces exopolysaccharides (EPS) that have multiple environmental applications.

- Metal Chelation :

- Industrial Applications :

Case Study 1: Anticancer Activity

- Objective : Evaluate the effectiveness of this compound on colon cancer cell lines (HT-29).

- Method : MTT assay to measure cell viability.

- Findings : this compound showed a significant reduction in cell viability at concentrations as low as 10 µM, with a calculated IC50 value indicating strong antiproliferative effects.

Case Study 2: Environmental Impact

- Objective : Assess the metal removal efficacy of EPS from Rhodobacter sp. This compound.

- Method : Batch experiments with varying concentrations of arsenic and lead.

- Findings : The EPS demonstrated high efficiency in metal removal, making it suitable for application in bioremediation strategies.

Data Tables

Mecanismo De Acción

El mecanismo de acción de BT18 involucra su interacción con objetivos moleculares y vías específicas . This compound se une al receptor de la familia del factor neurotrófico derivado de la línea celular glial GFRα1 y la tirosina quinasa receptora RET RetA. Esta interacción conduce a la activación de vías de señalización aguas abajo, incluidas las vías AKT y ERK1 / 2 . Estas vías juegan roles cruciales en la supervivencia celular, el crecimiento y la diferenciación.

Comparación Con Compuestos Similares

BT18 se puede comparar con otros compuestos similares que imitan la función del factor neurotrófico derivado de la línea celular glial . Algunos compuestos similares incluyen:

BT25: Exhibe efectos neurotróficos similares y activa vías de señalización similares.

BT26: Otro compuesto con propiedades y aplicaciones comparables en la investigación de enfermedades neurodegenerativas.

BT12: Conocido por sus efectos sobre la supervivencia y el crecimiento neuronal.

BT11: Se estudia por sus posibles aplicaciones terapéuticas en enfermedades neurodegenerativas.

This compound es único debido a su interacción específica con el receptor de la familia del factor neurotrófico derivado de la línea celular glial GFRα1 y la tirosina quinasa receptora RET RetA, lo que lo distingue de otros compuestos similares .

Actividad Biológica

BT18 refers to a strain of Bacillus thuringiensis that has garnered attention for its potential therapeutic applications, particularly in oncology. Recent studies highlight its selective cytotoxicity towards human leukaemic T cells while sparing normal cells, indicating a unique mechanism of action that could be harnessed for cancer treatment. This article compiles and analyzes relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound produces a 68-kDa parasporal protein that exhibits preferential cytotoxic activity against CEM-SS cells, a human leukaemic T cell line. Key findings include:

- Binding Protein Identification : The cytotoxic effect of this compound is mediated through the binding of its parasporal protein to glyceraldehyde-3-phosphate dehydrogenase (GAPDH) on the surface of CEM-SS cells. This interaction is crucial for the selective killing of leukaemic cells while leaving normal T cells unharmed .

- Cytotoxicity Data : In vitro studies demonstrated that this compound induces 84% cell death in CEM-SS cells at a concentration of 0.5 μg/mL, with a calculated CD50 value of 0.1224 ± 0.0092 μg/mL .

Comparative Activity

To better understand the efficacy of this compound, it is essential to compare it against other compounds and treatments:

| Compound | Cell Line Tested | % Cell Death at 0.5 μg/mL | Mechanism of Action |

|---|---|---|---|

| This compound | CEM-SS | 84% | GAPDH binding, receptor-mediated |

| Methotrexate | MCF-7 | Variable | Antimetabolite, inhibits DNA synthesis |

| BT20 (Benzothiazepine) | Various | 64.5% | EGFR inhibition |

This table illustrates that while this compound shows significant cytotoxicity specifically against leukaemic cells, other compounds like methotrexate have variable effects across different cancer types.

Case Studies and Research Findings

Several studies have explored the implications of this compound's biological activity:

- Cytotoxic Mechanism Study : A study focused on the binding affinity between this compound toxins and CEM-SS cells confirmed the specificity of the interaction with GAPDH, suggesting potential pathways for targeted therapies in leukaemia .

- Therapeutic Potential : The non-hemolytic nature of this compound's parasporal proteins further emphasizes its safety profile, making it a candidate for therapeutic and diagnostic applications in leukaemia without affecting normal erythrocytes .

- Comparative Efficacy : Research comparing this compound with other Bacillus thuringiensis isolates indicated that this compound possesses unique properties that could be advantageous in developing new cancer treatments .

Propiedades

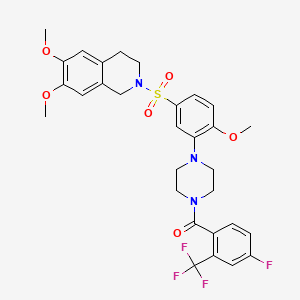

IUPAC Name |

[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F4N3O6S/c1-41-26-7-5-22(44(39,40)37-9-8-19-14-27(42-2)28(43-3)15-20(19)18-37)17-25(26)35-10-12-36(13-11-35)29(38)23-6-4-21(31)16-24(23)30(32,33)34/h4-7,14-17H,8-13,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIIZVVDZZHGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F4N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BT18 against leukemic cells?

A1: this compound, a parasporal protein derived from a Bacillus thuringiensis (Bt) isolate, has been shown to induce cell cycle arrest at the S-phase and caspase-dependent apoptosis in leukemic cell lines. [] This suggests that this compound interferes with DNA replication and triggers a programmed cell death pathway.

Q2: What protein has been identified as a potential binding partner for this compound in leukemic cells?

A2: Research suggests that this compound binds to Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in leukemic cells. [, ] While the exact implications of this interaction are still under investigation, it is thought to play a role in initiating apoptosis.

Q3: Does this compound exhibit binding affinity to other leukemic cell lines besides CEM-SS?

A3: Yes, homologous competitive binding assays have shown that this compound displays varying affinities to different leukemic cell lines. The binding affinity, represented by the dissociation constant (Kd), follows the order: CEM-SS (8.44 nM) > CCRF-SB (14.98 nM) > CCRF-HSB-2 (17.71 nM). [] Notably, the binding affinity for MCF-7 (breast cancer cell line) was not determinable as the inhibitory concentration (IC50) was not reached. []

Q4: How does the binding site of this compound on leukemic cells differ from other anti-cancer drugs and Bt toxins?

A4: Heterologous competitive binding studies indicate that this compound competes minimally with other tested Bt toxins (crude Btj and crude Bt 22) and common anti-cancer drugs (cisplatin, doxorubicin, etoposide, navelbine, and methotrexate) for binding sites on CEM-SS cells. [] This suggests a distinct binding site and potentially a different mechanism of action compared to these compounds.

Q5: How does this compound interact with the GDNF family receptor GFRα1 and the RET receptor tyrosine kinase?

A5: Molecular docking calculations and molecular dynamics (MD) simulations suggest that this compound preferentially binds to an allosteric site on GFRα1. [] This binding may modulate the function of the GDNF–GFRα1–RetA complex, potentially impacting neuronal survival and function. Furthermore, a less preferable binding site was identified on the RetA surface that interacts with GFRα1, potentially enabling this compound to act as a direct RetA agonist, especially when RetA is membrane-bound. []

Q6: What are the potential therapeutic implications of this compound's interaction with GFRα1 and RET?

A6: The ability of this compound to activate GFRα1 and RET receptors suggests its potential as a therapeutic agent for neuropathic pain and neurodegenerative diseases. [] These conditions are often characterized by the progressive loss of neurons responsive to GDNF family ligands, which this compound can potentially stimulate.

Q7: What is the molecular formula and weight of this compound?

A7: While the provided research papers do not explicitly mention the molecular formula and weight of this compound, its full chemical name, [4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone, can be used to deduce this information.

Q8: Is there any information available about the spectroscopic data (NMR, IR, Mass spectrometry) of this compound?

A8: Unfortunately, the provided research papers do not contain information regarding the spectroscopic data of this compound.

Q9: What structural modifications of this compound have been explored, and how do these affect its activity?

A9: The research primarily focuses on the naturally occurring this compound protein from Bt isolates. Information about synthetic structural modifications and their impact on activity is not provided in the research extracts.

Q10: Has the stability of this compound been investigated under various conditions (temperature, pH, etc.)?

A10: The provided research extracts do not elaborate on the stability of this compound under different conditions.

Q11: What are the current formulation strategies for this compound to improve its stability, solubility, or bioavailability?

A11: The provided research papers do not discuss specific formulation strategies for this compound.

Q12: Which analytical methods are used to characterize, quantify, and monitor this compound?

A12: The research papers employ various analytical methods including SDS-PAGE, N-terminal sequencing, Western blot analysis, cell viability assays (MTT), confocal microscopy, and flow cytometry to study this compound's characteristics and its effects on cells. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.